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Compound of Interest

Compound Name:
2-(Hydroxymethyl)-4,6-

dimethylphenol

CAS No.: 4397-13-1

Cat. No.: B7906477

Get Quote

Executive Summary & Chemical Identity[1]
2-(Hydroxymethyl)-4,6-dimethylphenol (CAS: 4397-13-1), also known as 4,6-

dimethylsaligenin or 2-hydroxy-3,5-dimethylbenzyl alcohol, is a bifunctional aromatic compound

containing both a phenolic hydroxyl and a benzylic alcohol moiety. Its correct identification is

crucial because it is an isomer of 4-(hydroxymethyl)-2,6-dimethylphenol; distinguishing these

requires precise interpretation of coupling patterns in NMR.
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Property Data

Molecular Formula

C

H

O

Molecular Weight 152.19 g/mol

Monoisotopic Mass 152.0837 Da

Appearance White to off-white crystalline solid

Melting Point ~63–66 °C (Lit.)

Solubility Soluble in alcohols, acetone, DMSO, CDCl

Structural Elucidation Strategy
To confirm the structure of 2-(hydroxymethyl)-4,6-dimethylphenol and rule out its isomers,

we employ a multi-modal approach. The core challenge is proving the ortho position of the

hydroxymethyl group relative to the phenol.

Analytical Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b7906477/docs?utm_src=pdf-body#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7906477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample
(C9H12O2)

Mass Spectrometry (MS)
Confirm MW = 152

Fragment m/z 134 (H2O loss)

Step 1: Mass Check

Infrared (IR)
Identify OH Types

Phenolic vs Benzylic

Step 2: Funct. Groups

1H NMR
Confirm Substitution Pattern

(2 x Ar-H meta coupling)

Step 3: Connectivity

13C NMR
Count Carbons (9 signals)
Identify C-O environments

Step 4: Carbon Skeleton

Confirmed Structure:
2-(Hydroxymethyl)-4,6-dimethylphenol

Validation

Click to download full resolution via product page

Figure 1: Logical workflow for the structural confirmation of substituted phenolic alcohols.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first line of evidence for molecular weight and characteristic

fragmentation associated with the benzyl alcohol moiety.
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Fragmentation Logic
The molecular ion (M

) is expected at m/z 152. A characteristic feature of ortho-hydroxybenzyl alcohols (saligenins) is
the facile loss of water to form a quinone methide-like intermediate, followed by further
fragmentation.

Key Peaks (EI, 70 eV):

m/z 152 (M

): Parent peak. Intensity is typically moderate (20-50%).

m/z 134 (M - 18): Loss of H

O. This is often the base peak (100%) due to the stability of the resulting quinone methide
species.

m/z 135 (M - 17): Loss of OH radical.

m/z 107/105: Further loss of CO or methyl groups from the ring.

Interpretation: The dominance of the [M-18]

peak is a strong indicator of the ortho-hydroxymethyl arrangement, facilitated by the proximity
of the phenolic proton to the benzylic hydroxyl group (intramolecular hydrogen bonding
promotes dehydration).

Infrared Spectroscopy (FT-IR)[2]
IR analysis distinguishes the two types of hydroxyl groups (phenolic vs. alcoholic) and confirms

the aromatic substitution pattern.

Characteristic Bands
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Frequency (cm

)
Assignment Notes

3100–3450 O-H Stretch

Broad band. Overlap of

phenolic OH and benzylic OH.

Intramolecular H-bonding often

shifts this lower (~3200).

2920–2960 C-H Stretch (Aliphatic)

Methyl groups (-CH

) and Methylene (-CH

-).

1610, 1590 C=C Stretch (Aromatic)
Characteristic "breathing"

modes of the benzene ring.

1450–1480 C-H Bend Methyl group deformation.

1230–1260 C-O Stretch (Phenolic) Strong, sharp band. Ar-OH.

1000–1050 C-O Stretch (Primary Alcohol)
Strong band. -CH

-OH.

800–860 C-H Out-of-Plane (OOP)

Consistent with 1,2,3,5-

tetrasubstitution (isolated H's

or meta-coupling).

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
[8][9][10][11]
This is the definitive method for structural assignment. The data below assumes a solvent of

CDCl

or Acetone-d

. Note that hydroxyl proton shifts are concentration- and solvent-dependent.

Proton NMR ( H NMR)
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Rationale: We must observe two distinct methyl signals, one methylene singlet, and two

aromatic protons with meta coupling (J ~ 2 Hz).

Shift (

ppm)
Multiplicity Integral Assignment

Structural
Logic

2.20 – 2.25 Singlet (s) 3H
Ar-CH

(C4)

Methyl at para to

OH (shielded

relative to ortho).

2.25 – 2.30 Singlet (s) 3H
Ar-CH

(C6)

Methyl at ortho to

OH.

4.60 – 4.80 Singlet (s) 2H
Ar-CH

-OH

Benzylic

methylene.

Deshielded by

Oxygen.

6.80 – 6.90
Doublet (d,

J~2Hz)
1H Ar-H (H5)

Proton between

two methyls.

6.90 – 7.00
Doublet (d,

J~2Hz)
1H Ar-H (H3)

Proton between

Methyl and

Hydroxymethyl.

~8.00 Broad (br s) 1H Ar-OH
Phenolic proton

(highly variable).

~2.00 – 4.00 Broad (br s) 1H
-CH

OH

Aliphatic alcohol

proton (variable).

Critical Distinction: In the isomer 4-(hydroxymethyl)-2,6-dimethylphenol, the aromatic protons

would be equivalent (singlet, 2H) due to symmetry. In our target compound (2-
(hydroxymethyl)-4,6-dimethylphenol), the aromatic protons are non-equivalent (H3 and H5)

and will show meta coupling (appearing as two small doublets or broad singlets), proving the

lack of symmetry.
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Carbon-13 NMR ( C NMR)
Rationale: We expect 9 distinct carbon signals.

Shift (

ppm)
Type (DEPT) Assignment Notes

16.0 – 21.0 CH
Ar-CH

(x2)

Two distinct methyl

signals.

60.0 – 65.0 CH
-CH

OH
Benzylic carbon.

125.0 – 128.0 CH Ar-C (C5) Aromatic methine.

128.0 – 130.0 C Ar-C (C6)
Methyl-substituted

quaternary carbon.

129.0 – 131.0 CH Ar-C (C3) Aromatic methine.

131.0 – 133.0 C Ar-C (C4)
Methyl-substituted

quaternary carbon.

126.0 – 129.0 C Ar-C (C2)
Hydroxymethyl-

substituted carbon.

150.0 – 154.0 C Ar-C (C1)
Phenolic carbon (most

deshielded).

Experimental Protocols
To ensure reproducibility and valid spectral data, follow these preparation steps.

A. NMR Sample Preparation[2][8][11][12][13][14][15]
Mass: Weigh 10–15 mg of the solid sample.

Solvent: Dissolve in 0.6 mL of CDCl

(Chloroform-d).
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Note: If solubility is poor or OH peaks are critical, use DMSO-d

. In DMSO, OH protons will appear as sharp peaks (often split) rather than broad singlets,
and they will be shifted downfield.

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube

to remove inorganic salts (e.g., residual NaOH from synthesis).

Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (

0.00).[1][2]

B. IR Sample Preparation (ATR Method)
Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

Deposition: Place a small amount of solid crystalline sample (~2 mg) directly onto the crystal.

Compression: Apply pressure using the anvil to ensure good contact.

Acquisition: Collect background spectrum (air) first. Scan range: 4000–600 cm

; Resolution: 4 cm

; Scans: 16 or 32.

C. GC-MS Sample Preparation
Derivatization (Optional but Recommended): Phenols and alcohols can tail on GC columns.

Silylation with BSTFA is recommended.

Mix 1 mg sample with 100

L Pyridine and 100

L BSTFA + 1% TMCS.

Heat at 60°C for 30 minutes.

Dilution: Dilute 1
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L of the reaction mix into 1 mL of Dichloromethane (DCM).

Injection: Inject 1

L in Split mode (20:1).

References
PubChem.4-(Hydroxymethyl)-2,6-dimethylphenol (Compound Summary). National Library of

Medicine. [Link] (Note: While this link refers to the isomer, the spectral data comparison

within the database is essential for distinguishing the 2-hydroxymethyl vs 4-hydroxymethyl

isomers).

NIST Chemistry WebBook.Phenol, 2,6-dimethyl- (Analogous Spectral Data).[Link]

(Authoritative source for the parent phenol fragmentation patterns).

ResearchGate.Synthesis and characterization of phenolic resins.[Link] (Provides context on

the use of 2-(hydroxymethyl)-4,6-dimethylphenol as a resol intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Technical Guide: Spectral Data Analysis of 2-
(Hydroxymethyl)-4,6-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7906477/docs#technical-guide-spectral-data-
analysis-of-2-hydroxymethyl-4-6-dimethylphenol]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/278660
https://webbook.nist.gov/cgi/cbook.cgi?ID=C576261&Mask=200
https://www.researchgate.net/publication/229956402
https://www.benchchem.com/product/b7906477/docs?utm_src=pdf-body#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/product/b7906477?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rsc.org/suppdata/d0/py/d0py00291g/d0py00291g1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://www.benchchem.com/product/b7906477/docs#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/product/b7906477/docs#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/product/b7906477/docs#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/product/b7906477/docs#technical-guide-spectral-data-analysis-of-2-hydroxymethyl-4-6-dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7906477?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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